molecular formula C23H24ClN3O B2394821 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-chlorophenyl)azepan-1-yl)methanone CAS No. 1795443-06-9

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-chlorophenyl)azepan-1-yl)methanone

Cat. No. B2394821
CAS RN: 1795443-06-9
M. Wt: 393.92
InChI Key: UZDZWXBFHDYGQC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by the presence of a five-membered heterocyclic ring with two nitrogen atoms. One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The reaction was performed by adding 4- (1 H -Imidazol-1-yl)benzaldehyde 1, 4′-methylacetophenone 2, and methanol to a round bottom flask at room temperature. Aqueous NaOH was added and allowed to stir for 2 h. The crude product was recrystallized in hot methanol resulting in a yield of 75% .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds are characterized by their solubility in water and other polar solvents. Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Anticancer Potential

Imidazole-containing compounds have garnered attention in cancer research due to their ability to modulate cellular processes. This compound’s structural features may allow it to interact with specific targets involved in cancer cell growth, apoptosis, or angiogenesis. Further studies are needed to explore its potential as an anticancer agent .

Anti-Inflammatory Properties

Imidazoles exhibit anti-inflammatory effects by interfering with cytokine production, leukocyte migration, and inflammatory signaling pathways. Researchers could investigate whether this compound attenuates inflammation in various disease models .

Antiviral Activity

Given the ongoing global health challenges, antiviral agents remain crucial. Imidazole derivatives have demonstrated antiviral activity against different viruses. Investigating this compound’s efficacy against specific viral strains could be valuable .

Antibacterial Applications

Imidazoles often possess antibacterial properties. Researchers might explore this compound’s potential as a novel antibacterial agent, especially against drug-resistant strains .

Coordination Chemistry

The presence of the azepane ring suggests possible coordination chemistry applications. Investigating its complexation behavior with metal ions could lead to novel materials or catalytic systems .

Synthetic Methodology

Imidazoles serve as versatile building blocks in organic synthesis. Researchers could explore efficient synthetic routes to access this compound and related derivatives. Novel methodologies could enhance its accessibility and scalability .

Safety And Hazards

The safety and hazards of imidazole-containing compounds are characterized by their potential to cause eye and skin irritation, and specific target organ toxicity through single exposure .

properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O/c24-22-10-8-19(9-11-22)21-3-1-2-13-27(16-21)23(28)20-6-4-18(5-7-20)15-26-14-12-25-17-26/h4-12,14,17,21H,1-3,13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDZWXBFHDYGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-chlorophenyl)azepan-1-yl)methanone

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